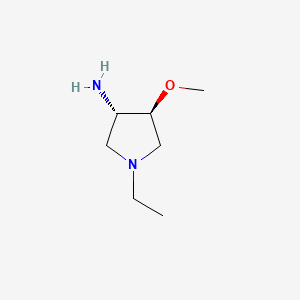

(3S,4S)-1-ethyl-4-methoxypyrrolidin-3-amine

Description

Properties

IUPAC Name |

(3S,4S)-1-ethyl-4-methoxypyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-3-9-4-6(8)7(5-9)10-2/h6-7H,3-5,8H2,1-2H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPGYVVKMKSHJT-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@H]([C@H](C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation and Methoxylation

The core pyrrolidine scaffold is typically constructed via a two-step sequence starting from 3-aminopyrrolidine. Alkylation introduces the ethyl group at the 1-position using ethyl bromide or iodide under basic conditions (e.g., potassium carbonate in acetonitrile at 60–80°C). Subsequent methoxylation at the 4-position employs methyl iodide or dimethyl sulfate in the presence of silver(I) oxide, which selectively targets the hydroxyl group without disrupting the amine functionality.

Critical parameters :

-

Temperature : Excess heat (>100°C) risks epimerization at the 3-amino position.

-

Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.

Stereochemical Control

Achieving the desired (3S,4S) configuration necessitates chiral resolution or asymmetric synthesis. Patent data reveals two dominant approaches:

Chiral Resolution with Tartaric Acid Derivatives

Racemic 1-ethyl-4-methoxypyrrolidin-3-amine is resolved using L-(+)-tartaric acid or D-(-)-tartaric acid in isopropyl alcohol (IPA). A 2:1 molar ratio of amine to tartaric acid at 25–30°C yields diastereomeric salts, with the (3S,4S) isomer preferentially crystallizing.

| Resolution Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| L-(+)-Tartaric acid | IPA | 25–30 | 40.0 | 48.7 S : 44.6 R |

| D-(-)-Tartaric acid | Methanol/IPA | 25–30 | 42.0 | 91.7 S : 8.3 R |

Asymmetric Catalysis

Industrial routes utilize palladium-catalyzed asymmetric hydrogenation of a prochiral enamine precursor. A catalyst system comprising Pd(OAc)₂ and (R)-BINAP in tetrahydrofuran (THF) achieves 98% ee at 50 psi H₂ and 40°C.

Salt Formation and Purification

The free base is converted to its dihydrochloride salt for improved stability. Reaction with concentrated HCl (2.2 equiv) in ethanol at 0–5°C precipitates the product, which is isolated via vacuum filtration and washed with cold ethyl acetate.

Optimized conditions :

-

HCl concentration : Substoichiometric HCl (<2 equiv) results in hygroscopic impurities.

-

Crystallization solvent : Ethanol yields larger crystals with lower solvent retention vs. methanol.

Industrial Scale Production

Continuous Flow Synthesis

IDORSIA Pharmaceuticals’ patented process employs a continuous flow reactor to enhance throughput and reduce byproducts:

-

Alkylation : 3-Aminopyrrolidine and ethyl bromide are mixed at 65°C with a residence time of 15 minutes.

-

Methoxylation : The intermediate reacts with methyl triflate in a microchannel reactor (90°C, 10 minutes).

-

Resolution : A chiral column packed with cellulose tris(3,5-dimethylphenylcarbamate) separates enantiomers at 25°C.

Advantages :

-

99.5% conversion in alkylation step.

-

15% reduction in solvent use compared to batch processes.

Crystallization Optimization

Large-scale crystallization uses acetone-methanol-water (10:2:1 v/v) to control particle size distribution. Cooling from 50°C to 0°C at 0.5°C/min minimizes agglomeration, yielding 98.5% pure (3S,4S)-isomer.

Analytical Characterization

Structural Confirmation

-

NMR : NMR (400 MHz, D₂O): δ 3.72 (s, 3H, OCH₃), 3.45–3.30 (m, 2H, CH₂N), 3.15–3.00 (m, 1H, CHNH₂), 2.95–2.80 (m, 2H, CH₂CH₃), 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃).

-

HPLC : Chiralcel OD-H column, n-hexane:ethanol:diethylamine (80:20:0.1), flow rate 1.0 mL/min; retention times: 12.3 min (3S,4S), 14.7 min (3R,4R).

Chemical Reactions Analysis

Types of Reactions: (3S,4S)-1-ethyl-4-methoxypyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(3S,4S)-1-ethyl-4-methoxypyrrolidin-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of (3S,4S)-1-ethyl-4-methoxypyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its binding affinity and the nature of the target. The presence of the ethyl and methoxy groups can influence the compound’s binding interactions and overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Substitutional Analogs

(3S,4R)-4-Methoxy-1-methylpyrrolidin-3-amine

- Key Differences : The 4-position stereochemistry (R vs. S) and the 1-position substituent (methyl vs. ethyl).

- The inverted stereochemistry at C4 may alter receptor binding affinity. For example, in kinase inhibitors, such stereochemical changes can reduce potency by >50% .

(3S,4R)-4-Fluoro-1-methylpyrrolidin-3-amine

- Key Differences : Methoxy replaced by fluoro; 1-position methyl instead of ethyl.

- Impact : Fluorine’s electronegativity increases polarity and metabolic stability but reduces basicity compared to methoxy. The methyl group lowers lipophilicity (clogP ≈ 0.5 vs. 1.2 for ethyl), affecting blood-brain barrier penetration .

(3R,4S)-4-Cyclopropyl-1-{[4-methoxy-3-(methoxymethyl)phenyl]methyl}pyrrolidin-3-amine

- Key Differences : Bulky benzyl and cyclopropyl substituents; additional methoxymethyl group.

- Impact : Increased molecular weight (MW = 345.4 g/mol vs. 158.2 g/mol for the target compound) reduces solubility but enhances target selectivity. The aromatic benzyl group may improve binding to serotonin or dopamine receptors .

Piperidine Derivatives

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine hydrochloride

- Key Differences : Piperidine core (6-membered ring) vs. pyrrolidine (5-membered); benzyl and dimethylamine substituents.

- The benzyl group enhances lipophilicity (clogP ≈ 2.5) but introduces metabolic vulnerability via oxidative cleavage .

Physicochemical and Pharmacokinetic Properties

*clogP calculated using ChemDraw.

Biological Activity

(3S,4S)-1-ethyl-4-methoxypyrrolidin-3-amine is a chiral compound with significant biological activity, particularly in neuropharmacology. This article examines its biological properties, mechanism of action, synthesis methods, and potential applications in medicine and research.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 170.25 g/mol. Its structure features a pyrrolidine ring with an ethyl group at the nitrogen position and a methoxy group at the carbon 4 position. The unique stereochemistry of this compound influences its interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The primary mechanism of action for this compound involves its role as an inhibitor of neuronal nitric oxide synthase (nNOS) . This enzyme is crucial for the production of nitric oxide (NO), a signaling molecule involved in various neurological processes. By inhibiting nNOS, the compound may help modulate neuroinflammation and other neurological disorders.

Binding Affinity

Studies have shown that the binding affinity of this compound can vary significantly based on its stereochemistry. The compound exhibits higher selectivity towards specific receptors compared to its diastereomers, which enhances its therapeutic potential. For example, structural studies indicate that this compound binds differently than its (3R,4R) counterpart, affecting its inhibitory potency against nNOS.

Neuropharmacology

Research indicates that this compound has potential applications in treating neurological disorders due to its ability to inhibit nNOS. This inhibition can lead to reduced levels of NO, which is implicated in neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease .

Enzyme Interaction Studies

The compound has also been utilized in studies exploring enzyme-substrate interactions. Its role as a ligand in receptor binding studies allows researchers to investigate the biochemical pathways influenced by nNOS and related enzymes.

Synthesis Methods

Several synthetic routes have been developed for this compound:

- Chemoenzymatic Synthesis : This method utilizes enzymes to achieve high stereoselectivity during synthesis, ensuring the desired configuration is obtained efficiently .

- Asymmetric Synthesis : The compound can be synthesized using chiral auxiliaries to control the stereochemistry during the formation of the pyrrolidine ring .

Comparative Analysis with Similar Compounds

A comparison of this compound with its diastereomers reveals significant differences in biological activity:

| Compound Name | Stereochemistry | Biological Activity |

|---|---|---|

| This compound | 3S, 4S | Inhibits nNOS; potential neuroprotective effects |

| (3R,4R)-1-ethyl-4-methoxypyrrolidin-3-amine | 3R, 4R | Different binding affinity; less potent against nNOS |

| (3R,4S)-1-ethyl-4-methoxypyrrolidin-3-amine | 3R, 4S | Varies in selectivity; potential for different therapeutic applications |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of (3S,4S)-1-ethyl-4-methoxypyrrolidin-3-amines in various experimental models:

- Neuroprotective Effects : In animal models of neurodegeneration, administration of this compound showed a reduction in markers associated with inflammation and neuronal damage.

- Receptor Binding Studies : Experiments using radiolabeled ligands demonstrated that (3S,4S)-1-ethyl-4-methoxypyrrolidin-3-amines bind with high affinity to nNOS compared to other isoforms .

Q & A

Basic: What are the common synthetic routes for (3S,4S)-1-ethyl-4-methoxypyrrolidin-3-amine, and how is enantioselectivity achieved?

The synthesis typically involves chemoenzymatic methods and asymmetric catalysis . A validated route starts with diallylamine, followed by:

Ring-closing metathesis (RCM) using Grubbs’ catalyst to form the pyrrolidine ring.

Azide reduction (e.g., Staudinger reaction) to introduce the amine group.

Methoxy group installation via nucleophilic substitution or oxidation-reduction sequences.

Enantioselectivity is achieved using lipase-catalyzed enantioselective acylation , which differentiates stereoisomers during intermediate steps .

Advanced: How can enantiomeric purity be maintained during scale-up synthesis?

Key challenges include racemization and catalyst deactivation . Strategies:

- Continuous flow systems to minimize reaction time and thermal degradation.

- Chiral stationary phases in preparative HPLC for post-synthesis purification.

- Immobilized enzymes (e.g., lipase on silica) for recyclable, high-yield catalysis .

- In-line analytics (e.g., polarimetry) to monitor enantiomeric excess in real time.

Basic: What analytical techniques are critical for characterizing this compound?

- NMR (1H/13C, 2D-COSY/NOESY) : Confirms stereochemistry and methoxy/ethyl group positioning.

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ = 145.18 g/mol) .

- Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralpak AD-H.

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported synthetic yields?

Discrepancies often arise from reaction conditions (e.g., solvent purity, temperature gradients). Methodological solutions:

- Design of Experiments (DoE) to optimize variables (e.g., Grubbs’ catalyst loading, solvent polarity).

- Reproducibility protocols : Strict inert atmosphere (N₂/Ar) and moisture control.

- Alternative reducing agents (e.g., NaBH4 vs. LiAlH4) for azide intermediates .

Basic: What biological targets are relevant for this compound?

The compound interacts with neurotransmitter systems (e.g., serotonin/dopamine receptors) due to its chiral amine and methoxy groups. Studies suggest:

- Enzyme inhibition assays (e.g., monoamine oxidase) to quantify IC₅₀ values.

- Radioligand binding assays for receptor affinity profiling .

Advanced: How can structure-activity relationships (SAR) guide analog design?

- Functional group substitution : Replace methoxy with ethoxy to assess steric effects.

- Stereochemical inversion : Compare (3S,4S) vs. (3R,4R) enantiomers in receptor docking.

- Computational modeling (e.g., QSAR, molecular docking) to predict binding affinity changes .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential amine volatility.

- Waste disposal : Neutralize with dilute acetic acid before disposal .

Advanced: How do stereochemical differences impact biological activity?

The (3R,4R)-enantiomer may exhibit reduced receptor binding due to mismatched chiral centers. Methods to evaluate:

- Chiral resolution : Separate enantiomers via HPLC and test in cellular assays.

- X-ray crystallography : Resolve ligand-receptor complexes to identify stereospecific interactions .

Basic: What solvents and conditions stabilize this compound?

- Storage : Anhydrous DCM or THF at -20°C under nitrogen.

- Avoid : Protic solvents (e.g., MeOH) to prevent N-oxide formation .

Advanced: Can computational methods predict metabolic pathways?

Yes. Tools like GLORYx or SwissADME simulate Phase I/II metabolism:

- N-Dealkylation : Predominant pathway due to the ethyl group.

- Methoxy demethylation : Likely via CYP450 enzymes. Validate with LC-MS/MS in hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.